molecular formula C11H10F2O3 B2882095 2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid CAS No. 2137958-08-6

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

Cat. No.: B2882095
CAS No.: 2137958-08-6
M. Wt: 228.195
InChI Key: QYIUGQOEDXBLHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it a valuable target for synthesis and application in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . These methods often employ difluoromethylation reagents and catalysts to facilitate the formation of the C–CF₂H bond.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of non-ozone depleting difluorocarbene reagents has streamlined the production of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated ketones or aldehydes, while reduction can produce difluoromethylated alcohols.

Scientific Research Applications

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid stands out due to its specific structural features and the presence of the difluoromethyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIUGQOEDXBLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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